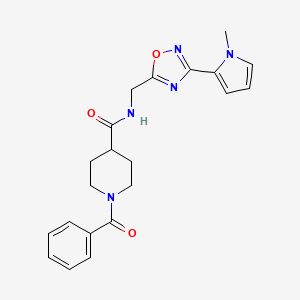![molecular formula C17H14N4 B2407903 4-Benzyl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline CAS No. 261729-55-9](/img/structure/B2407903.png)
4-Benzyl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Benzyl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These compounds have been studied for their DNA intercalation activities as potential anticancer agents .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Wissenschaftliche Forschungsanwendungen
Antidepressant Potential
4-Amino[1,2,4]triazolo[4,3-a]quinoxalines, a class related to 4-Benzyl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline, have shown potential as rapid-acting antidepressants. They exhibit binding affinity to adenosine A1 and A2 receptors, contributing to their antidepressant effects. These compounds have optimal activity with specific substituents and are among the most potent non-xanthine adenosine antagonists known (Sarges et al., 1990).
Anticonvulsant Properties
Certain derivatives of this compound have been synthesized and shown to have anticonvulsant properties. These compounds were developed through various chemical reactions and demonstrated promising results in in vivo anticonvulsant activity (Wagle et al., 2009).
Antitubercular Activity
A series of 1,2,4-triazolo[4,3-a]quinoxalines, including those structurally related to this compound, were synthesized for their potential antitubercular activity. These compounds were developed under solvent-free conditions and one specific compound showed significant antitubercular activity (Sekhar et al., 2011).
Antimicrobial and Antiviral Activities
Novel derivatives of [1,2,4]triazolo[4,3-a]quinoxaline, including structural variants of this compound, have been synthesized with potential antiviral and antimicrobial properties. These compounds have shown effective antimicrobial activity against various pathogenic organisms (Henen et al., 2011).
Monoamine Oxidase Inhibition
A series of quinoxaline derivatives, including 4-benzyl-1-aryl-[1,2,4]triazolo[4,3-a]quinoxalines, were investigated for their monoamine oxidase (MAO) inhibitory properties. These compounds displayed competitive inhibition with selectivity for MAO-A, suggesting potential for therapeutic applications in disorders related to monoamine neurotransmitters (Khattab et al., 2010).
Anticancer Potential
Certain 1,2,4-triazolo[4,3-a]quinoxaline derivatives have been designed and synthesized with the structural requirements essential for anticancer activity. These compounds have been tested against various cancer cell lines, demonstrating significant cytotoxic effects, making them promising candidates for anticancer therapy (Reddy et al., 2015).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of 4-Benzyl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline is the A2B receptor . This receptor is a subtype of adenosine receptors, which are a class of purinergic G protein-coupled receptors with adenosine as an endogenous ligand . The A2B receptor subtype requires a high level of adenosine for activation and may mediate pathophysiological conditions associated with the cumulative level of adenosine .
Mode of Action
This compound acts as an antagonist of the A2B receptor . It binds to the receptor, preventing its activation by adenosine. This compound also exhibits DNA intercalation activities , which means it can insert itself between the base pairs of the DNA helix .
Biochemical Pathways
The antagonism of the A2B receptor by this compound can affect various biochemical pathways. For instance, A2B receptors are expressed in human microvascular endothelial cells, where they may regulate angiogenic factors such as basic fibroblast growth factor and vascular endothelial growth factor . Therefore, the antagonism of these receptors can potentially affect angiogenesis, a major mechanism for tumor growth regulation .
Result of Action
The antagonism of the A2B receptor and the DNA intercalation activity of this compound can lead to anticancer activity . For instance, it has been found to exhibit cytotoxic activity against various cancer cell lines, including HepG2, HCT-116, and MCF-7 .
Biochemische Analyse
Biochemical Properties
4-Benzyl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline has been found to interact with DNA, potentially acting as an intercalator . This interaction could influence the function of various enzymes and proteins involved in DNA replication and repair.
Cellular Effects
In cellular studies, this compound has shown anti-proliferative effects against several cancer cell lines, including HepG2, HCT-116, and MCF-7 cells . This suggests that it may influence cell signaling pathways, gene expression, and cellular metabolism in ways that inhibit cell proliferation.
Molecular Mechanism
Its ability to intercalate DNA suggests that it may inhibit enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis .
Eigenschaften
IUPAC Name |
4-benzyl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4/c1-12-19-20-17-15(11-13-7-3-2-4-8-13)18-14-9-5-6-10-16(14)21(12)17/h2-10H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAANJBJJOFUKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N=C2CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide dioxalate](/img/structure/B2407820.png)

![2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2407822.png)

![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2407826.png)
![Methyl 7-methyl-2-(methylthio)-4-oxo-5-(thiophen-2-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2407827.png)
![5-(2-fluorobenzyl)-7-(4-methylbenzoyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2407828.png)


![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2407835.png)
![(E)-3-[4-[(3-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2407838.png)

![4-Chlorophenyl 2-[(4-chlorophenyl)sulfanyl]benzyl sulfide](/img/structure/B2407841.png)

